11-[4-(2-Methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
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Overview
Description
“11-[4-(2-METHYLPHENYL)PIPERAZINO]-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE” is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “11-[4-(2-METHYLPHENYL)PIPERAZINO]-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE” typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the piperazine and cyanide groups. Common reagents used in these reactions include:
Benzimidazole precursors: Such as o-phenylenediamine.
Piperazine derivatives:
Cyanide sources: Such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: To enhance reaction rates.
Solvents: To dissolve reactants and control reaction environment.
Temperature and Pressure: To optimize reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
“11-[4-(2-METHYLPHENYL)PIPERAZINO]-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE” can undergo various chemical reactions, including:
Oxidation: Where the compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of “11-[4-(2-METHYLPHENYL)PIPERAZINO]-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Such as benzimidazole itself or other substituted benzimidazoles.
Piperazine derivatives: Compounds containing the piperazine ring.
Cyanide-containing compounds: Such as nitriles.
Uniqueness
“11-[4-(2-METHYLPHENYL)PIPERAZINO]-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C27H27N5 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
11-[4-(2-methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C27H27N5/c1-19-8-2-6-12-24(19)30-14-16-31(17-15-30)27-21-10-4-3-9-20(21)22(18-28)26-29-23-11-5-7-13-25(23)32(26)27/h2,5-8,11-13H,3-4,9-10,14-17H2,1H3 |
InChI Key |
RXSZNQQBAZMKQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C4CCCCC4=C(C5=NC6=CC=CC=C6N35)C#N |
Origin of Product |
United States |
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